N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide is a compound of significant interest due to its complex structure and potential applications in various fields. It belongs to a class of heterocyclic compounds containing thienopyrimidine and furo[3,2-b]pyridine moieties, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide typically involves multiple steps:
Formation of the thienopyrimidine core: : This can be achieved by reacting a suitable thiophene derivative with guanidine under acidic or basic conditions, leading to the formation of the dioxothienopyrimidine structure.
Alkylation: : The intermediate is then subjected to alkylation reactions, typically using ethylene derivatives, to introduce the ethyl group.
Furo[3,2-b]pyridine formation: : This part of the molecule can be constructed via cyclization reactions involving pyridine derivatives and furan rings, usually under high-temperature conditions.
Coupling reactions: : Finally, the two parts of the molecule are coupled using peptide coupling reagents like EDCI or DCC in the presence of bases such as triethylamine.
Industrial Production Methods: For industrial production, these methods are scaled up with optimizations in yield and purity. Techniques such as flow chemistry and continuous synthesis are often employed to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions:
Oxidation: : This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions using lithium aluminum hydride or sodium borohydride can yield reduced analogs, which may exhibit different biological activities.
Substitution: : Nucleophilic substitution reactions can occur at specific positions on the molecule, especially if halogenated derivatives are used.
Oxidation: : Potassium permanganate in acidic conditions.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Sodium hydride in DMF.
Oxidation: : Sulfones and sulfoxides.
Reduction: : Reduced heterocyclic analogs.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules due to its versatile reactive sites.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other critical proteins involved in disease pathways.
Industry: In industrial applications, it is used in the development of novel materials and coatings, benefiting from its stable yet reactive nature.
Mechanism of Action
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide exerts its effects by interacting with molecular targets such as enzymes or receptors. Its thienopyrimidine moiety can mimic nucleotides, allowing it to bind to active sites of enzymes and inhibit their activity. This inhibition can disrupt critical pathways in cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds:
Thienopyrimidines: : Compounds like thieno[2,3-d]pyrimidine exhibit similar biological activities but differ in their specific substitutions and reactivity.
Furo[3,2-b]pyridines: : These compounds share the furo[3,2-b]pyridine core but vary in their side chains and functional groups.
Uniqueness: The uniqueness of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide lies in its dual heterocyclic structure, which allows for diverse interactions and reactivity. This makes it a valuable compound for both research and practical applications.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c21-14(12-8-10-11(24-12)2-1-4-17-10)18-5-6-20-15(22)13-9(3-7-25-13)19-16(20)23/h1-4,7-8H,5-6H2,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUCVCYNUJYTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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